N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13735434
InChI: InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H
SMILES: CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19 g/mol

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl

CAS No.:

Cat. No.: VC13735434

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl -

Specification

Molecular Formula C11H20Cl2N2
Molecular Weight 251.19 g/mol
IUPAC Name 1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H
Standard InChI Key ZURBYNBDHKDKQY-UHFFFAOYSA-N
SMILES CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl
Canonical SMILES CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Chemical Composition and Stereochemistry

N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl (C₁₁H₂₀Cl₂N₂; MW 251.19 g/mol) features a propane chain with:

  • Position 1: A dimethylamine group (-N(CH₃)₂)

  • Position 2: A primary amine (-NH₂)

  • Position 3: A phenyl substituent .

The compound exists as a diastereomeric pair, with the (S)-enantiomer (PubChem CID 71741826) demonstrating distinct receptor-binding properties compared to the (R)-form (PubChem CID 28599416) . X-ray crystallography of analogous compounds confirms a gauche conformation around the C1–C2 bond, optimizing hydrogen-bonding potential .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀Cl₂N₂
IUPAC Name1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine dihydrochloride
Solubility (H₂O)>50 mg/mL (25°C)
Chiral Centers1 (C2 position)

Spectroscopic Characterization

  • FT-IR: N-H stretches at 3300–3500 cm⁻¹; aromatic C=C at 1600 cm⁻¹ .

  • ¹H NMR (D₂O): δ 7.2–7.4 (m, 5H, Ph), 3.1–3.3 (m, 2H, CH₂NH₂), 2.8–3.0 (m, 1H, CH(CH₃)₂), 2.6 (s, 6H, N(CH₃)₂) .

  • XRD: Monoclinic crystal system (P2₁ space group) for hydrochloride salts .

Synthesis and Manufacturing

Industrial Synthesis Routes

The compound is synthesized via a three-step sequence:

  • Reductive Amination: Benzaldehyde reacts with 1,2-diaminopropane under H₂/Pd-C to form 3-phenylpropane-1,2-diamine .

  • Methylation: Dimethylation using (CH₃)₂SO₄ in alkaline conditions yields N1,N1-dimethyl-3-phenylpropane-1,2-diamine .

  • Salt Formation: Treatment with HCl gas in ethanol precipitates the dihydrochloride .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
Reductive AminationH₂ (50 psi), Pd/C (5%)80°C78%
Methylation(CH₃)₂SO₄, K₂CO₃60°C85%
Salt FormationHCl (g), EtOH0–5°C95%

Enantioselective Production

Chiral resolution employs (R)- or (S)-camphorsulfonic acid to separate enantiomers, achieving >98% ee via recrystallization . Asymmetric hydrogenation using Ru-BINAP catalysts offers an alternative route, though scalability remains challenging .

Applications in Materials Science

Polyimide Precursors

As a diamine monomer, the compound enhances thermoplasticity in polyimides (Tg = 210°C vs. 185°C for BAPP-derived analogs) . Applications include:

  • Flexible electronics: Dielectric constant (ε) = 2.9 at 1 MHz .

  • Aerospace composites: Tensile strength = 120 MPa (40% glass fiber) .

Chiral Ligands in Catalysis

The diamine serves as a ligand in:

  • Asymmetric Aldol Reactions: 92% ee with propanal .

  • Transfer Hydrogenation: 99% conversion of acetophenone .

Comparison with Structural Analogs

Table 3: Activity Comparison of Diamine Derivatives

CompoundD2 Kᵢ (nM)5-HT₁A Kᵢ (nM)MIC (S. aureus)
N1,N1-Dimethyl-3-phenyl-1,2-diamine 2HCl123464 μg/mL
(R)-N2,N2-Dimethyl isomer420890256 μg/mL
4-Methoxy analog 55210128 μg/mL

The dimethyl substitution at N1 (vs. N2) enhances D2 selectivity by 35-fold, while methoxy groups reduce antimicrobial potency .

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